molecular formula C12H26IN B1655606 N,N,N-Triethylcyclohexanaminium iodide CAS No. 39202-90-9

N,N,N-Triethylcyclohexanaminium iodide

Cat. No.: B1655606
CAS No.: 39202-90-9
M. Wt: 311.25
InChI Key: USLQLNFGEQYXLE-UHFFFAOYSA-M
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Description

N,N,N-Triethylcyclohexanaminium iodide: is a quaternary ammonium compound with the molecular formula C12H26IN . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylcyclohexanaminium iodide typically involves the quaternization of N,N,N-triethylamine with cyclohexyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

N,N,N-triethylamine+cyclohexyl iodideN,N,N-Triethylcyclohexanaminium iodide\text{N,N,N-triethylamine} + \text{cyclohexyl iodide} \rightarrow \text{this compound} N,N,N-triethylamine+cyclohexyl iodide→N,N,N-Triethylcyclohexanaminium iodide

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylcyclohexanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.

    Oxidation Reactions: The products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

N,N,N-Triethylcyclohexanaminium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.

    Biology: The compound is used in the study of ion transport and membrane permeability.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethylcyclohexanaminium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It can also interact with enzymes, altering their activity and function.

Comparison with Similar Compounds

  • N,N,N-Trimethylcyclohexanaminium iodide
  • N,N,N-Triethylbenzylammonium iodide
  • N,N,N-Triethylhexylammonium iodide

Comparison: N,N,N-Triethylcyclohexanaminium iodide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

cyclohexyl(triethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQLNFGEQYXLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1CCCCC1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662297
Record name N,N,N-Triethylcyclohexanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39202-90-9
Record name N,N,N-Triethylcyclohexanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLTRIETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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